molecular formula C16H28N2O4 B1452585 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate CAS No. 203934-60-5

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Cat. No. B1452585
M. Wt: 312.4 g/mol
InChI Key: WXRWBESBLVCYGR-UHFFFAOYSA-N
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Patent
US08492554B2

Procedure details

This compound was prepared from 1,1-dimethylethyl 3-formyl-1-azetidinecarboxylate (650 mg, 3.5 mmol) in 93% yield in an analogous fashion to Intermediate 131 in Example 19.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:6][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:4]1)=O.C1C2(CCN(C(OC(C)(C)C)=O)CC2)[CH2:17][CH:16]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[NH:15]1>>[CH2:6]1[C:3]2([CH2:17][CH:16]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[NH:15][CH2:1]2)[CH2:4][N:5]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
C(=O)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NC(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1N(CC12CNC(C2)C(=O)OCC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.